molecular formula C9H6ClNO2 B8695982 2-Acetoxy-5-chlorobenzonitrile

2-Acetoxy-5-chlorobenzonitrile

Cat. No.: B8695982
M. Wt: 195.60 g/mol
InChI Key: MLXHFVCTIAAMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetoxy-5-chlorobenzonitrile is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

(4-chloro-2-cyanophenyl) acetate

InChI

InChI=1S/C9H6ClNO2/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3

InChI Key

MLXHFVCTIAAMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Chloro-2-hydroxybenzonitrile (39.25 g, 0.25 mol) and acetic anhydride (40 ml) were combined, to which 0.5 ml of concentrated sulfuric acid was added. The reaction mixture was stirred at 60° C. for 10 minutes, followed by the addition of water. Subsequent to extraction with ethyl acetate, the organic layer was washed with 1 N aqueous solution of sodium hydroxide and a saturated aquous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, whereby 45 g of 2-acetoxy-5-chlorobenzonitrile were obtained as a brown solid (yield: 92%). It was provided for immediate use in the next step.
Quantity
39.25 g
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reactant
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40 mL
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reactant
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0.5 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

Further, 39.25 g (0.25 mol) of the 5-chloro-2-hydroxybenzonitrile were dissolved in 40 ml of acetic anhydride, followed by the addition of 0.5 ml of concentrated sulfuric acid. After the reaction mixture was heated at 60° C. for 10 minutes, water was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was washed with 1N NaOH and a saturated aqueous solution of sodium chloride and was then dried over Na2SO4. The solvent was distilled off under reduced pressure, whereby 45 g of 2-acetoxy-5-chlorobenzonitrile (yield: 92%). A mixture of 44 g of the 2-acetoxy-5-chlorobenzonitrile and 99 g (0.75 mol) of aluminum chloride was then heated at 160° C. for 3 hours. The reaction mixture was allowed to cool down to room temperature, and was then poured into ice water which contained 100 ml of concentrated hydrochloric acid. The slurry was extracted with ethyl acetate (3×350 ml). The extract was washed with 1N hydrochloric acid (3×200 ml) and a saturated aqueous solution of sodium chloride (400 ml) and was then dried over Na2SO4. The solvent was distilled off under reduced pressure. The residue was washed with dichloromethane to remove byproducts, and was then collected by filtration, whereby 16.5 g of the title compound were obtained as brown powder (yield: 38%).
Quantity
39.25 g
Type
reactant
Reaction Step One
Quantity
40 mL
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reactant
Reaction Step One
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0.5 mL
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reactant
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0 (± 1) mol
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